molecular formula C28H39ClF3N5O2 B13347457 Vicriviroc hydrochloride CAS No. 541503-48-4

Vicriviroc hydrochloride

Cat. No.: B13347457
CAS No.: 541503-48-4
M. Wt: 570.1 g/mol
InChI Key: ULGCLTGMZKAFMX-RIAYWLAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vicriviroc hydrochloride, also known as SCH 417690 and SCH-D, is a pyrimidine-based compound that functions as a C-C chemokine receptor type 5 (CCR5) antagonist. It is currently under clinical trials for the management of HIV-1. This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vicriviroc hydrochloride involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the pyrimidine ring: This is typically achieved through a condensation reaction involving appropriate precursors.

    Functionalization: Introduction of various functional groups to the pyrimidine ring to achieve the desired chemical structure.

    Final assembly: Coupling of the functionalized pyrimidine with other molecular fragments to form this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve:

Chemical Reactions Analysis

Types of Reactions

Vicriviroc hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion of Vicriviroc to its oxidized forms.

    Reduction: Reduction of Vicriviroc to its reduced forms.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Vicriviroc hydrochloride has several scientific research applications, including:

    Chemistry: Used as a model compound for studying CCR5 antagonists.

    Biology: Investigated for its role in inhibiting HIV-1 entry into cells.

    Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.

    Industry: Utilized in the development of new antiviral drugs .

Mechanism of Action

Vicriviroc hydrochloride is a once-daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between the transmembrane helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120 to CCR5. This, in turn, prevents the entry of HIV into the cell .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vicriviroc hydrochloride include:

    Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.

    SCH-C: A first-generation CCR5 antagonist with similar antiviral properties.

Uniqueness

This compound is unique due to its potent in vitro activity against a wide range of HIV subtypes and its favorable pharmacokinetic properties, such as high oral bioavailability and long half-life .

Biological Activity

Vicriviroc hydrochloride, also known as SCH 417690 or SCH-D, is a potent CCR5 antagonist developed for the treatment of HIV-1 infection. As a small molecule inhibitor, it specifically targets the CCR5 receptor on host CD4+ T-cells, preventing the entry of R5-tropic HIV-1 strains. This compound represents a significant advancement in antiretroviral therapy, particularly for patients with treatment-experienced HIV infections.

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor. Its binding induces a conformational change in CCR5, obstructing the interaction between the HIV gp120 protein and the receptor, which is crucial for viral entry into host cells. The compound exhibits high affinity for CCR5 and demonstrates effective inhibition of viral replication at nanomolar concentrations, allowing for once-daily oral administration .

Binding Characteristics

The binding interactions of vicriviroc with CCR5 involve:

  • Hydrophobic interactions : The trifluoromethyl phenyl group interacts strongly with the I198 residue on TM5 of CCR5.
  • Electrostatic interactions : The positively charged nitrogen group interacts with E238 on TM7.
  • Additional interactions are predicted with residues Y108 on TM3 and Y251 on TM6 .

Summary of Clinical Trials

Vicriviroc has undergone several clinical trials assessing its efficacy and safety in both treatment-naïve and treatment-experienced patients. Key findings from these studies include:

Trial PhasePatient TypeDosage (mg)Viral Load Reduction (log10)CD4 Cell Count Increase (cells/uL)Notable Outcomes
Phase IITreatment-Experienced5, 10, 15-0.87 to -1.68 (at 24 weeks)84 to 142Significant viral load reduction
Phase IITreatment-Naïve10, 20, 30Up to -1.92Up to 130Higher undetectable rates compared to placebo
Long-termTreatment-Experienced30Sustained suppression over 3 yearsSustained increasesVirologic failure rates lower than placebo

Case Studies

In a phase II trial , vicriviroc was administered to treatment-experienced patients who had failed previous regimens. Results indicated that:

  • Patients receiving vicriviroc showed a mean decrease in HIV RNA levels greater than those on placebo.
  • A notable increase in CD4 cell counts was observed after treatment .

In another study assessing long-term safety and efficacy:

  • A significant proportion of patients achieved undetectable viral loads (<50 copies/mL) within 24 weeks.
  • The study highlighted concerns regarding malignancies, as some subjects developed lymphomas or adenocarcinomas during treatment .

Safety Profile

Vicriviroc's safety profile has been generally favorable, with adverse events comparable to those seen in placebo groups. However, there have been reports of malignancies among participants, leading to ongoing investigations into the long-term implications of its use .

Adverse Events Reported

Adverse events include:

  • Grade 3/4 adverse events at similar rates across treatment arms.
  • Instances of malignancies (e.g., lymphoma) noted during trials; further investigation is warranted to clarify any potential causal relationships .

Properties

CAS No.

541503-48-4

Molecular Formula

C28H39ClF3N5O2

Molecular Weight

570.1 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C28H38F3N5O2.ClH/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;/h6-9,18-19,24H,10-17H2,1-5H3;1H/t19-,24-;/m0./s1

InChI Key

ULGCLTGMZKAFMX-RIAYWLAYSA-N

Isomeric SMILES

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl

Canonical SMILES

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.